4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate
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Overview
Description
4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate is an organofluorine compound with the molecular formula C8H11BrF4O3. This compound is known for its unique chemical properties, making it valuable in various fields such as organic synthesis and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate typically involves the reaction of 3,3,4,4-tetrafluoro-1-butanol with bromine in the presence of sodium carbonate. This reaction yields 4-bromo-3,3,4,4-tetrafluoro-1-butanol, which is then reacted with isopropyl chloroformate to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce carbonyl compounds .
Scientific Research Applications
4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,3,4,4-tetrafluoro-1-butanol: A precursor in the synthesis of 4-Bromo-3,3,4,4-tetrafluorobutyl isopropyl carbonate.
4-Bromo-3,3,4,4-tetrafluoro-1-butene: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its combination of bromine and fluorine atoms, which impart distinct reactivity and stability. This makes it valuable in various applications where such properties are desired .
Properties
Molecular Formula |
C8H11BrF4O3 |
---|---|
Molecular Weight |
311.07 g/mol |
IUPAC Name |
(4-bromo-3,3,4,4-tetrafluorobutyl) propan-2-yl carbonate |
InChI |
InChI=1S/C8H11BrF4O3/c1-5(2)16-6(14)15-4-3-7(10,11)8(9,12)13/h5H,3-4H2,1-2H3 |
InChI Key |
CFXMAVIUCYPMKA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)OCCC(C(F)(F)Br)(F)F |
Origin of Product |
United States |
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